Differential Cathepsin B Inhibitory Activity: IC₅₀ of 390 µM Distinguishes from Sub-µM Active Phenylephrine Derivatives
In an in vitro enzyme inhibition assay, 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one exhibited weak inhibition of cathepsin B with an IC₅₀ of 3.90 × 10⁵ nM (390 µM) at pH 6.25 and 2°C [1]. This value stands in stark contrast to the reported sub-µM to nM potency of the parent drug phenylephrine at its primary target, the α₁-adrenergic receptor (e.g., EC₅₀ values typically in the range of 100–500 nM for vasoconstriction). The ~1000-fold difference in potency confirms that the N-benzyl substitution abolishes the pharmacophore required for high-affinity adrenergic receptor interaction, rendering this compound pharmacologically inert relative to the parent drug.
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 390,000 nM (3.90 × 10⁵ nM) |
| Comparator Or Baseline | Phenylephrine (α₁-adrenergic receptor agonist) EC₅₀ ≈ 100–500 nM for vasoconstriction; no measurable cathepsin B inhibition reported. |
| Quantified Difference | ~1000-fold lower potency vs. phenylephrine at its primary receptor; minimal off-target activity. |
| Conditions | Cathepsin B enzyme assay, pH 6.25, 2°C, Spectramax M5 fluorescent plate reader. |
Why This Matters
This quantitative data confirms the compound's negligible pharmacological activity, validating its use as a biologically inert impurity standard in analytical methods without confounding biological effects.
- [1] BindingDB. Affinity Data for BDBM36332. IC₅₀: 3.90E+5 nM. Cathepsin B Assay. View Source
